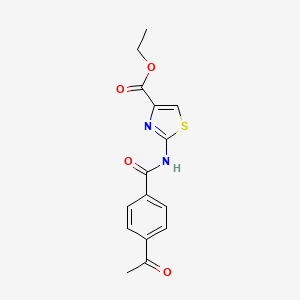

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-acetylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-3-21-14(20)12-8-22-15(16-12)17-13(19)11-6-4-10(5-7-11)9(2)18/h4-8H,3H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPLILDHUISBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-acetylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylbenzamido moiety can be reduced to form alcohols.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Overview : Thiazole derivatives, including ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate, have shown potential in anticancer therapies. Their structure allows for interaction with various biological targets involved in cancer progression.

Case Study : A study evaluated a series of thiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The compound exhibited significant activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating strong potential as an anticancer agent .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | RPMI-8226 (Leukemia) | 0.08 |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | Various Tumor Cell Lines | 38.3 |

Antimicrobial Properties

Overview : The antimicrobial activity of thiazole derivatives has been extensively studied, revealing their efficacy against a range of bacterial and fungal pathogens.

Case Study : In a comparative analysis, several thiazole compounds were tested against gram-positive and gram-negative bacteria. The results indicated that this compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 200 |

| This compound | Escherichia coli | 300 |

Antioxidant Activity

Overview : Thiazoles are recognized for their antioxidant properties, which contribute to their therapeutic potential by combating oxidative stress.

Case Study : Research involving various thiazole derivatives showed that certain compounds exhibited significant antioxidant activity. For instance, ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate demonstrated notable free radical scavenging activity, which is crucial for preventing cellular damage .

Data Table: Antioxidant Activity of Thiazole Derivatives

| Compound | Assay Method | IC50 Value (µM) |

|---|---|---|

| This compound | DPPH Scavenging | 15 |

| Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate | ABTS Scavenging | 12 |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The acetylbenzamido group can also interact with cellular proteins, influencing inflammatory pathways and providing analgesic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-acetylbenzamido group in the target compound introduces both electron-withdrawing (acetyl) and aromatic (benzamido) characteristics, which may enhance binding to hydrophobic enzyme pockets compared to hydroxyl () or methoxy groups ().

- Synthetic Efficiency : Yields for analogous compounds range from 56% to 90%, depending on reaction conditions. The target compound’s synthesis likely follows a route similar to , involving amide coupling in polar solvents like pyridine or THF .

Physicochemical Properties

- Solubility and Lipophilicity : The acetyl group increases lipophilicity compared to hydroxyl-substituted analogs () but less so than trimethoxy derivatives (). This balance may favor membrane permeability.

- Thermal Stability : Melting points for similar compounds (e.g., 132–135°C for ) suggest moderate stability, which is typical for thiazole carboxylates .

Biological Activity

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 256.29 g/mol

The thiazole moiety is linked to an acetylbenzamide group, which may contribute to its biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Antimicrobial Activity : The thiazole ring can inhibit bacterial enzymes, leading to antimicrobial effects. The acetylbenzamide group may interact with cellular proteins involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cellular processes that promote tumor growth .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antimicrobial Studies :

- A study on related thiazole derivatives reported moderate to promising antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger. Compounds with specific substituents showed enhanced activity, indicating structure-activity relationships .

- The minimum inhibitory concentration (MIC) values were determined for various derivatives, demonstrating the potential for development into effective antimicrobial agents.

- Antitumor Activity :

-

Inflammatory Response Modulation :

- The compound's ability to modulate inflammatory responses has been explored. It may inhibit specific pathways involved in inflammation, contributing to its potential as an analgesic agent.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate?

The compound is typically synthesized via acylation of ethyl 2-aminothiazole-4-carboxylate with 4-acetylbenzoyl chloride. A general protocol involves reacting equimolar amounts of the amine and acyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. The reaction is stirred at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the product. This method aligns with analogous syntheses of thiazole carboxamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the acetylbenzamido substitution pattern and ester functionality. For example, the acetyl group’s methyl proton signal typically appears as a singlet near δ 2.6 ppm .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₅N₂O₄S: 335.0804) .

- IR Spectroscopy : To identify carbonyl stretches (ester C=O ~1700 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening often includes:

- Anticancer activity : Testing against human tumor cell lines (e.g., RPMI-8226 leukemia) via MTT assays, with IC₅₀ values calculated after 48–72 hours of exposure .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets like DNA minor grooves or enzymes (e.g., histone deacetylases). For example, the acetylbenzamido group may form hydrogen bonds with active-site residues, while the thiazole ring engages in π-π stacking. Energy minimization and MD simulations refine binding stability .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay conditions : Differences in cell line viability protocols or serum content in media. Standardizing conditions (e.g., RPMI-1640 with 10% FBS) is critical .

- Structural analogs : Subtle substituent changes (e.g., nitro vs. methoxy groups on the benzamido moiety) significantly alter activity. Comparative SAR studies using analogs (e.g., from ) can clarify trends .

Q. How does the compound’s stability under physiological conditions affect its efficacy?

- Hydrolytic stability : The ester group may undergo hydrolysis in serum. Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Half-life calculations inform prodrug potential .

- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., de-ethylation or oxidation products) using LC-MS/MS .

Methodological Considerations

Q. What crystallographic methods are used for structural validation?

Single-crystal X-ray diffraction (employing SHELX programs) resolves the 3D structure. Key steps include:

- Growing crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Data collection at 100 K using Mo-Kα radiation.

- Refinement of thermal parameters and hydrogen bonding networks .

Q. How are structure-activity relationships (SAR) systematically explored?

- Analog synthesis : Modify substituents (e.g., replace acetyl with cyano or trifluoromethyl groups) using methods like Suzuki coupling ( ) or nucleophilic substitution .

- Biological testing : Compare analogs in standardized assays to identify critical pharmacophores (e.g., acetyl group’s role in DNA intercalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.